The compound H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH is a peptide consisting of a sequence of amino acids, specifically Leucine, Histidine, Serine, Proline, Glycine, and Alanine. This peptide is notable for its potential biological activity and applications in various scientific fields. It belongs to a class of compounds known as peptides, which are short chains of amino acids linked by peptide bonds.
Peptides like H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH can be synthesized through various methods, including solid-phase peptide synthesis and recombinant DNA technology. The specific sequence of this peptide suggests it may have been derived from natural sources or designed for specific biological functions.
This compound can be classified under several categories:
The synthesis of H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH can be achieved through various techniques:
The synthesis process may involve:
The molecular formula can be derived based on the constituent amino acids:
Calculating the total molecular weight involves summing the weights of each component based on their quantities in the sequence.
Peptides like H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH can undergo various chemical reactions:
Understanding these reactions requires knowledge of reaction conditions such as pH, temperature, and the presence of catalysts or enzymes that can facilitate or inhibit these processes.
The mechanism of action for peptides like H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH typically involves interaction with biological receptors or enzymes:
Experimental data from studies involving similar peptides can elucidate their mechanisms through receptor binding assays and functional assays in biological systems.
Characterization techniques such as Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy are often employed to confirm structure and purity.
H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH has potential applications in:
The decapeptide H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH exemplifies the intricate relationship between amino acid sequence and biological function. Characterized by a leucine-rich N-terminal segment, a central histidine residue, and a C-terminal Pro-Gly turn, this peptide integrates structural motifs associated with protein-protein interactions, metal coordination, and conformational flexibility. Its design principles reflect evolutionary optimizations observed in bioactive peptides across plant, animal, and marine sources [3] [6]. Understanding such sequences advances peptide engineering for therapeutic and industrial applications, including enzyme mimetics, antimicrobial agents, and biosensors.
Decapeptides (10-residue peptides) occupy a critical niche in bioactive peptide research, balancing sufficient structural complexity with synthetic feasibility. Their length enables the formation of stable secondary structures (e.g., helices, turns) essential for molecular recognition. For example:
Table 1: Functional Roles of Decapeptide Motifs
Sequence | Source | Primary Bioactivity | Key Residues |
---|---|---|---|
Val-Pro-Pro | Fermented milk | ACE inhibition | Pro (turn formation) |
Tyr-Ser-Gln-Leu... | Marine mollusk | Antioxidant | Tyr, Phe (radical scavenging) |
Gly-Leu-Leu-Gly... | Synthetic/Computational | Membrane interaction | Leu (hydrophobic core) |
Leu-Leu-Leu-His... | Engineered peptide | Multifunctional scaffold | Leu/His/Pro-Gly |
The H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH sequence incorporates conserved features from these motifs: a leucine cluster for hydrophobicity, a histidine for reactivity, and Pro-Gly for structural plasticity. This positions it as a versatile scaffold for mimicking larger protein domains [3] [6].
Leucine-rich repeats (LRRs) are ubiquitous in protein-protein interaction interfaces, where hydrophobic side chains mediate binding affinity and specificity. The tri-leucine core (Leu³⁻⁵) in this peptide exemplifies several key properties:
Table 2: Leu-Rich Domains in Natural Peptides/Proteins
System | Sequence/Region | Biological Role | Effect of Leu |
---|---|---|---|
Leucine zippers | Leu-X₆-Leu-X₆-Leu | Transcription factor dimerization | Hydrophobic interface |
Toll-like receptors | LxxLxLxxN motifs | Pathogen recognition | Solenoid curvature |
H-Leu-Leu-Ala-OH | Leu-Leu-Ala | Antioxidant | Membrane penetration |
Engineered decapeptide | Leu-Leu-Leu... | Protein interaction scaffold | Hydrophobic core |
The Leu³⁻⁵ segment likely adopts a nascent helical or extended conformation, enabling it to engage with hydrophobic pockets on target proteins—similar to viral fusion peptides or signal transduction domains [7] [9].
Histidine at position 4 (His⁴) introduces chemical versatility through two key mechanisms:
Acid-Base Catalysis
His participates in catalytic triads (e.g., Ser-His-Asp in chymotrypsin), where it shuttles protons during hydrolysis. Although this peptide lacks classic triad residues, His⁴ could facilitate nucleophilic attacks or hydrolysis in engineered contexts, supported by:
Metal Coordination
His is a primary ligand for transition metals (Zn²⁺, Cu²⁺, Ni²⁺), enabling electron transfer or substrate activation. Examples include:
Table 3: His-Mediated Functions in Bioactive Peptides
Peptide/Protein | His Role | Metal/Partner | Biological Outcome |
---|---|---|---|
Carbonic anhydrase | Zn²⁺ coordination | Zn²⁺ | CO₂ hydration |
Gly-His-His | Cu²⁺ chelation | Cu²⁺ | Antioxidant |
Piscidin 1 | His/Cu²⁺ complex | Cu²⁺ | Microbial killing |
Engineered decapeptide | Putative metal binding | Zn²⁺/Cu²⁺ | Catalysis/redox modulation |
For H-Leu-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-OH, His⁴ likely anchors metals or modulates redox activity, leveraging flanking Leu residues for microenvironment insulation [3] [8].
The C-terminal Pro⁷-Gly⁸ dipeptide is a turn-forming motif that redirects the peptide backbone, facilitating receptor engagement:
Table 4: Pro-Gly Motifs in Structural Peptides
System | Sequence | Structural Role | Biological Impact |
---|---|---|---|
Collagen type I | -Gly-Pro-Hyp- | Triple-helix kink | Tissue integrity |
Bactenecin | -Val-Arg-Pro-Gly- | Membrane insertion hinge | Antimicrobial |
GFOGER peptide | -Gly-Phe-Hyp-Gly-Glu-Arg- | Integrin docking site | Cell adhesion |
Engineered decapeptide | -Ser-Pro-Gly-Ala-OH | C-terminal turn | Target complementarity |
In this peptide, the Pro⁷-Gly⁸ turn likely orients Ala⁹ and Ser⁶ for hydrogen bonding or hydrophobic contacts, analogous to recognition loops in signaling proteins [2] [7].
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